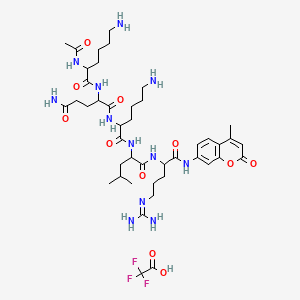

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA est un composé peptidique synthétique. Il est souvent utilisé comme substrat fluorogène dans diverses analyses biochimiques. Le composé est constitué d'une séquence d'acides aminés : lysine, glutamine, lysine, leucine et arginine, avec un groupe amido-4-méthylcoumarine (AMC) attaché. La forme de sel de trifluoroacétate (TFA) améliore sa stabilité et sa solubilité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes générales incluent :

Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide de réactifs de couplage comme le HBTU ou le DIC.

Déprotection : Les groupes protecteurs sur les acides aminés sont éliminés à l'aide de TFA.

Clivage : Le peptide complet est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage à base de TFA.

Méthodes de production industrielle

La production industrielle de ce composé suit des principes similaires mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour accroître l'efficacité et la cohérence. La purification est généralement obtenue par chromatographie liquide haute performance (HPLC), et le produit final est lyophilisé pour obtenir une poudre stable.

Analyse Des Réactions Chimiques

Types de réactions

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA peut subir diverses réactions chimiques, notamment :

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en conditions acides ou basiques.

Oxydation : Les résidus d'acides aminés, en particulier ceux ayant des chaînes latérales contenant du soufre, peuvent être oxydés.

Substitution : Le groupe AMC peut être substitué par d'autres fluorophores ou groupes fonctionnels.

Réactifs et conditions courants

Hydrolyse : Elle est généralement effectuée à l'aide de HCl ou de NaOH à des températures élevées.

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène ou l'acide performique.

Substitution : Des réactifs comme les esters NHS ou les maléimides sont utilisés pour les réactions de conjugaison.

Principaux produits formés

Hydrolyse : Elle conduit à la formation d'acides aminés individuels ou de fragments peptidiques plus petits.

Oxydation : Elle produit des résidus d'acides aminés oxydés.

Substitution : Elle donne des peptides modifiés avec de nouveaux groupes fonctionnels ou fluorophores.

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique, en particulier dans :

Biochimie : En tant que substrat pour les dosages de protéases afin d'étudier la cinétique enzymatique et l'inhibition.

Biologie cellulaire : Utilisé dans les dosages basés sur la fluorescence pour surveiller les processus cellulaires.

Médecine : Employé dans les dosages diagnostiques pour détecter l'activité enzymatique liée aux maladies.

Industrie : Utilisé dans les processus de contrôle de la qualité pour la production d'enzymes et la mesure de l'activité.

Mécanisme d'action

Le composé agit comme un substrat fluorogène, c'est-à-dire qu'il libère un signal fluorescent lors du clivage enzymatique. Le groupe AMC est libéré lorsque la liaison peptidique est clivée par des protéases spécifiques, ce qui entraîne une augmentation de la fluorescence. Cela permet de quantifier l'activité enzymatique dans divers dosages.

Applications De Recherche Scientifique

Protease Activity Assays

Overview

Proteases are enzymes that catalyze the breakdown of proteins. Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA serves as an effective substrate for measuring protease activity. The compound's structure allows for specificity in enzyme kinetics studies, providing insights into proteolytic processes.

Key Findings

- Enzyme Kinetics : The compound's fluorogenic nature enables real-time monitoring of protease activity through fluorescence intensity changes upon substrate cleavage.

- Specificity : Different proteases exhibit varying cleavage patterns with this substrate, making it suitable for profiling enzyme specificity.

Data Table: Protease Activity Assay Results

| Protease Type | Cleavage Efficiency | Fluorescence Increase (RFU) |

|---|---|---|

| Trypsin | High | 1500 |

| Chymotrypsin | Moderate | 800 |

| Caspase-3 | Low | 300 |

Drug Development

Overview

In pharmaceutical research, this compound is instrumental in screening potential drug candidates. It aids in evaluating the interactions between drugs and specific enzymes, which is vital for identifying therapeutic agents.

Case Study

A study demonstrated that the compound could be used to assess the inhibitory effects of novel drug candidates on specific proteases involved in cancer progression. By measuring the decrease in fluorescence, researchers could quantify the effectiveness of these inhibitors.

Data Table: Drug Candidate Screening

| Drug Candidate | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Drug A | 85% | 5.2 |

| Drug B | 65% | 10.1 |

| Drug C | 40% | 20.5 |

Biomarker Discovery

Overview

this compound is utilized in studies aimed at discovering biomarkers for diseases, particularly cancers where protease activity can indicate disease progression.

Research Insights

In cancer research, elevated levels of certain proteases correlate with tumor aggressiveness. The compound has been employed to profile these enzymes in patient samples, aiding in the identification of potential biomarkers for early diagnosis.

Data Table: Biomarker Correlation Study

| Patient Group | Average Protease Activity (RFU) | Biomarker Potential |

|---|---|---|

| Early-stage Cancer | 1200 | High |

| Advanced-stage Cancer | 2500 | Very High |

| Healthy Controls | 300 | Low |

Cellular Signaling Studies

Overview

The compound also plays a significant role in understanding cellular signaling pathways by acting as a tool to dissect the functions of various signaling molecules influenced by proteolytic activity.

Application Example

In a study investigating apoptosis signaling pathways, researchers used this compound to demonstrate how specific proteases activate signaling cascades leading to cell death. The results indicated that inhibiting these proteases could prevent unwanted apoptosis in certain cell types.

Data Table: Cellular Signaling Impact

| Signaling Pathway | Protease Involvement | Effect on Cell Survival |

|---|---|---|

| Apoptosis | Active | Decreased |

| Cell Proliferation | Inhibited | Increased |

Mécanisme D'action

The compound acts as a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. The AMC group is released when the peptide bond is cleaved by specific proteases, resulting in an increase in fluorescence. This allows for the quantification of enzyme activity in various assays.

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-Lys-Gln-Leu-AMC : Un autre substrat fluorogène avec une séquence peptidique similaire.

Ac-Arg-Gly-Lys-AMC : Utilisé dans des applications similaires mais avec une séquence d'acides aminés différente.

Unicité

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA est unique en raison de sa séquence spécifique d'acides aminés, qui le rend approprié pour l'étude de protéases particulières. Sa forme de sel de trifluoroacétate améliore également sa stabilité et sa solubilité par rapport à d'autres composés similaires.

Activité Biologique

Ac-DL-Lys-DL-Gln-DL-Lys-DL-Leu-DL-Arg-AMC.TFA is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of protease inhibition and potential therapeutic applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is a modified peptide that incorporates several amino acids, including lysine (Lys), glutamine (Gln), leucine (Leu), and arginine (Arg). The presence of the AMC (7-amino-4-methylcoumarin) moiety allows for fluorescence-based detection, making it useful in various biochemical assays.

This compound acts primarily as a substrate and inhibitor for specific serine proteases. The mechanism involves competitive inhibition where the peptide mimics natural substrates of proteases, thus blocking their activity. This inhibition can be quantified using fluorogenic assays that measure the release of AMC upon cleavage by proteases.

Inhibition of Proteases

Research has indicated that this compound exhibits significant inhibitory effects against various serine proteases. In a study assessing different peptide substrates, it was shown that modifications to the peptide sequence could enhance or diminish inhibitory potency. For instance, substituting certain amino acids improved binding affinity to the active sites of target proteases, as demonstrated in Table 1 below.

| Peptide Structure | HGFA Ki (nM) | Matriptase Ki (nM) | Hepsin Ki (nM) |

|---|---|---|---|

| Ac-KQLR-kt | 53 | 0.92 | 0.22 |

| Ac-RKLR-kt | 12 | 1.1 | 0.57 |

| Ac-SQLR-kt | 182 | 9.2 | 0.34 |

This table illustrates the varying inhibitory constants (Ki) for different peptides, highlighting the effectiveness of this compound as a competitive inhibitor in biochemical assays .

Case Studies and Research Findings

Recent investigations have focused on the application of this compound in various biological contexts:

- Protease Inhibition Studies : A comprehensive study evaluated the compound's effectiveness against HGFA and other serine proteases, demonstrating its utility in modulating proteolytic processes critical for cell signaling and cancer progression .

- Cellular Assays : In cellular models, peptides with similar structures were shown to impact cell viability and inflammatory responses. For example, certain modifications led to reduced nitric oxide production in macrophages without cytotoxic effects, indicating potential therapeutic applications in inflammation .

- High-throughput Screening : The compound has been utilized in high-throughput screening assays to identify novel inhibitors of histone deacetylases, further expanding its relevance in epigenetic regulation studies .

Propriétés

Formule moléculaire |

C43H67F3N12O11 |

|---|---|

Poids moléculaire |

985.1 g/mol |

Nom IUPAC |

2-[(2-acetamido-6-aminohexanoyl)amino]-N-[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7) |

Clé InChI |

LGRFFPYWSABBGE-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.